4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide
Overview
Description
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is a synthetic organic compound that features a pyridine ring substituted with a tert-butyl(dimethyl)silyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole and dimethylformamide as a solvent, resulting in high yields . The key steps include:
- Protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride.
- Introduction of the ethyl group through a nucleophilic substitution reaction.
- Formation of the pyridine ring via cyclization reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the tert-butyl(dimethyl)silyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Imidazole and tert-butyl(dimethyl)silyl chloride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]pyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyl(dimethyl)silyloxy group provides steric protection, while the pyridine ring can engage in coordination chemistry with metal ions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyloxyacetaldehyde: Similar in structure but with an aldehyde group instead of a pyridine ring.
tert-Butyl(dimethyl)silyloxyethanol: Contains a hydroxyl group instead of a pyridine ring.
Properties
CAS No. |
117423-30-0 |
---|---|
Molecular Formula |
C13H23NO2Si |
Molecular Weight |
253.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-(1-oxidopyridin-1-ium-4-yl)ethoxy]silane |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-11-8-12-6-9-14(15)10-7-12/h6-7,9-10H,8,11H2,1-5H3 |
InChI Key |
OCVDGJYRLBEGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.